molecular formula C9H18N2O B13854254 4-(Azetidin-3-yloxymethyl)piperidine

4-(Azetidin-3-yloxymethyl)piperidine

Cat. No.: B13854254
M. Wt: 170.25 g/mol
InChI Key: JCKXOEQGNFDGPO-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxymethyl)piperidine is a compound that features a piperidine ring substituted with an azetidine moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while azetidine is a four-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxymethyl)piperidine can be achieved through multi-component reactions. One common method involves the reaction of piperidine derivatives with azetidine intermediates under controlled conditions. For example, a nucleophilic substitution reaction can be employed where the nucleophile reacts with a halogenated azetidine derivative in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of commercially available reagents and solvents, along with optimized reaction conditions, allows for the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-3-yloxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the azetidine moiety .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxymethyl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The compound can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 4-(Azetidin-3-yloxymethyl)piperidine is unique due to the combination of the piperidine and azetidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)piperidine

InChI

InChI=1S/C9H18N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h8-11H,1-7H2

InChI Key

JCKXOEQGNFDGPO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2CNC2

Origin of Product

United States

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